3-Amino-rifamycin S

Catalog No.
S12813598
CAS No.
M.F
C37H46N2O12
M. Wt
710.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-rifamycin S

Product Name

3-Amino-rifamycin S

IUPAC Name

[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-26-amino-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate

Molecular Formula

C37H46N2O12

Molecular Weight

710.8 g/mol

InChI

InChI=1S/C37H46N2O12/c1-15-11-10-12-16(2)36(47)39-27-26(38)31(44)23-24(32(27)45)30(43)20(6)34-25(23)35(46)37(8,51-34)49-14-13-22(48-9)17(3)33(50-21(7)40)19(5)29(42)18(4)28(15)41/h10-15,17-19,22,28-29,33,41-43H,38H2,1-9H3,(H,39,47)/b11-10-,14-13-,16-12-/t15-,17+,18+,19+,22-,28-,29+,33+,37-/m0/s1

InChI Key

SMPJCQGFZSDIHE-OOGPBZIISA-N

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)N)C

Isomeric SMILES

C[C@H]1/C=C\C=C(/C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)N)\C

3-Amino-rifamycin S is a synthetic derivative of rifamycin, a class of antibiotics known for their efficacy against bacterial infections, particularly tuberculosis. This compound features an amino group at the 3-position of the rifamycin S structure, which enhances its biological activity and alters its pharmacological properties. The molecular formula for 3-amino-rifamycin S is C₃₃H₃₆N₄O₉, and its structure includes a naphthalenic chromophore characteristic of rifamycins, which is crucial for its antibiotic action.

The primary chemical reaction involved in the synthesis of 3-amino-rifamycin S is the nucleophilic substitution of the bromo group in 3-bromo-rifamycin S with an ammonia-methanol solution. This reaction typically proceeds under mild conditions and yields high purity and yield rates, often exceeding 80% . The reaction can be summarized as follows:

  • Dissolution: 3-bromo-rifamycin S is dissolved in a suitable solvent (e.g., ether or alcohol).
  • Nucleophilic Attack: An ammonia-methanol solution is added to the reaction mixture.
  • Crystallization: The product is crystallized from the reaction mixture after completion.
  • Filtration and Drying: The final product is filtered and dried to obtain pure 3-amino-rifamycin S.

3-Amino-rifamycin S exhibits significant antibacterial activity, primarily through the inhibition of bacterial DNA-dependent RNA polymerase. This mechanism disrupts RNA synthesis in bacteria, making it effective against various strains, including those resistant to other antibiotics. The compound's unique structure allows it to maintain efficacy while potentially reducing resistance development compared to other rifamycins .

The synthesis of 3-amino-rifamycin S can be achieved through several methods, with one notable approach involving the following steps:

  • Starting Material: Use of 3-bromo-rifamycin S as a precursor.
  • Solvent Selection: Dissolve the precursor in a solvent such as tetrahydrofuran or alcohol.
  • Reaction Conditions: Introduce an ammonia-methanol solution under controlled conditions (temperature and pressure) for a specified duration (typically 1-5 hours).
  • Purification: After reaction completion, crystallization followed by filtration yields the final product with high purity (over 98.5%) .

3-Amino-rifamycin S has potential applications in:

  • Antibiotic Development: As a lead compound for developing new antibiotics targeting resistant bacterial strains.
  • Research: In studies focusing on antibiotic resistance mechanisms and the development of combination therapies.
  • Pharmaceutical Formulations: As an intermediate in synthesizing other rifamycin derivatives that may enhance therapeutic efficacy.

Studies on 3-amino-rifamycin S have indicated its interactions with various biological targets, particularly bacterial RNA polymerase. Its binding affinity and inhibitory effects have been characterized through kinetic studies, revealing insights into how structural modifications influence its pharmacodynamics compared to other rifamycins . Additionally, research into its interactions with metal ions suggests that these may facilitate or enhance its biological activity.

Several compounds are structurally similar to 3-amino-rifamycin S, each exhibiting unique properties:

Compound NameStructure SimilarityBiological ActivityUnique Features
RifampinHighBroad-spectrum antibioticFirst-line treatment for tuberculosis
RifabutinModerateEffective against mycobacteriaUsed in HIV-associated tuberculosis
RifapentineModerateLong-acting antibacterialExtended dosing intervals
Rifamycin SVHighStrong RNA polymerase inhibitorPrecursor to other rifamycins

3-Amino-rifamycin S stands out due to its enhanced solubility and potential reduced resistance profile compared to its counterparts, making it a promising candidate for further development in antibiotic therapies.

XLogP3

3.6

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

5

Exact Mass

710.30507491 g/mol

Monoisotopic Mass

710.30507491 g/mol

Heavy Atom Count

51

Dates

Modify: 2024-08-10

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